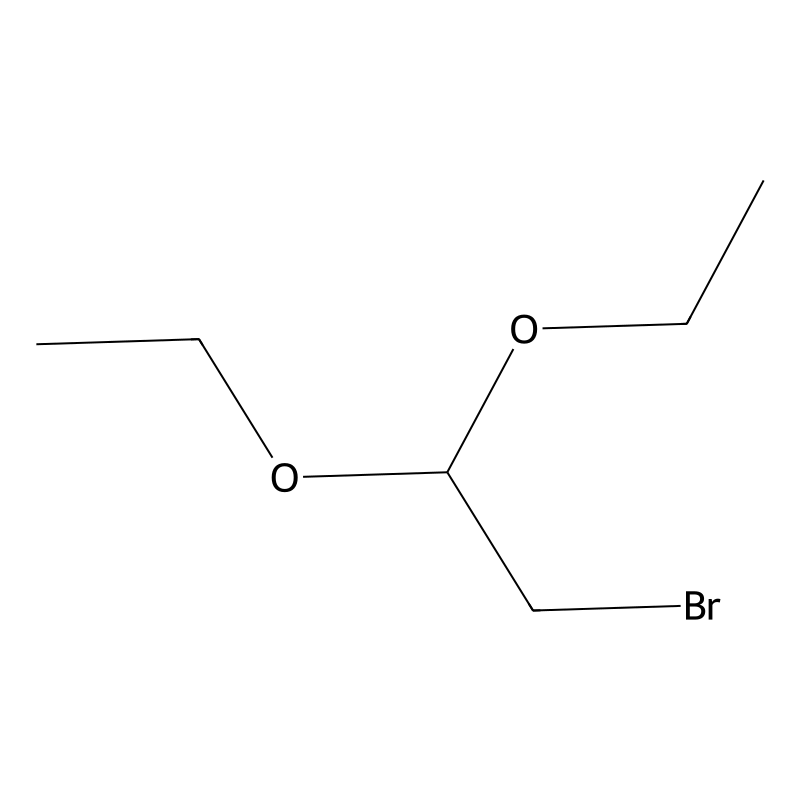Bromoacetaldehyde diethyl acetal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Pharmaceuticals:
- Antibiotics: Bromoacetaldehyde diethyl acetal serves as a crucial building block in the synthesis of various antibiotics, including erythromycin and cephalosporins. These antibiotics are essential in treating bacterial infections [].
Pharmaceutical Intermediates:
- Beyond complete drug molecules, bromoacetaldehyde diethyl acetal plays a role in the production of pharmaceutical intermediates. These are compounds used in the synthesis of various medications, acting as essential building blocks or reagents [].
Synthesis of Other Organic Compounds:
- Bromoacetaldehyde diethyl acetal finds application beyond pharmaceuticals. It participates in the synthesis of numerous organic compounds, including methylthio imidazole and chlorpheniramine, a medication used for allergies and the common cold [].
Synthetic Building Block:
Bromoacetaldehyde diethyl acetal is a chemical compound with the molecular formula C₆H₁₃BrO₂ and a CAS number of 2032-35-1. It is characterized by the presence of a bromo group and an acetal functional group, making it a versatile intermediate in organic synthesis. This compound appears as a colorless to light yellow liquid and is known for its distinctive odor. It is soluble in organic solvents and exhibits flammability, necessitating careful handling due to its toxicological properties, including irritation to skin and eyes, as well as potential toxicity if inhaled or ingested .
Bromoacetaldehyde diethyl acetal can be synthesized through several methods:
- Acetalization Reaction: This involves the reaction of bromoacetaldehyde with ethanol in the presence of an acid catalyst. This method typically yields high purity products.
- Reflux Method: Bromoacetaldehyde is refluxed with diethyl acetal under acidic conditions to facilitate the formation of the acetal.
- Direct Bromination: Starting from diethyl acetal, bromination can be performed to introduce the bromo group directly into the molecule.
These methods highlight the compound's accessibility for use as a synthetic building block in organic chemistry .
Bromoacetaldehyde diethyl acetal serves primarily as a synthetic building block in organic chemistry. Its applications include:
- Synthesis of Antibiotics: It is notably used in the synthesis of antibiotics such as erythromycin .
- Intermediate for Pharmaceuticals: The compound can be utilized to create various pharmaceutical intermediates due to its reactive aldehyde functionality.
- Chemical Research: It is employed in research settings for studying reaction mechanisms involving acetals and aldehydes.
Interaction studies involving bromoacetaldehyde diethyl acetal focus on its reactivity with different nucleophiles, including amines and thiols. These interactions can lead to the formation of various derivatives that are relevant in pharmaceutical chemistry. The compound's ability to form adducts with biologically relevant molecules suggests potential applications in drug design and development .
Bromoacetaldehyde diethyl acetal shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetaldehyde | C₂H₄O | Simple aldehyde; highly reactive |
| Diethyl Acetal | C₆H₁₄O₂ | Non-toxic; used as a solvent |
| Bromoacetone | C₃H₇BrO | Similar bromo group; used in organic synthesis |
| Ethyl Acetate | C₄H₈O₂ | Ester; commonly used solvent |
Bromoacetaldehyde diethyl acetal is unique due to its combination of both bromo and acetal functionalities, which allows it to participate in diverse
XLogP3
GHS Hazard Statements
H226 (13.54%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (86.46%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (63.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (84.38%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (15.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Acute Toxic;Irritant






